N-(4-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide

Medicinal Chemistry Structure-Activity Relationship Carboxamide Derivatives

This synthetic piperazine-1-carboxamide (CAS 887196-97-6) bears a completely uncharacterized 4-chlorobenzyl/methyl/tosyl substitution pattern. No functional interchangeability with close analogs can be assumed; all bioactivity must be empirically verified. Speculative uses include proprietary library synthesis and broad-panel target screening (e.g., CEREP, Eurofins). Buyers must independently validate analytical and biological properties—no supplier provides documented activity data.

Molecular Formula C20H24ClN3O3S
Molecular Weight 421.94
CAS No. 887196-97-6
Cat. No. B2494683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide
CAS887196-97-6
Molecular FormulaC20H24ClN3O3S
Molecular Weight421.94
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)C(=O)N3CCN(CC3)C
InChIInChI=1S/C20H24ClN3O3S/c1-16-3-9-19(10-4-16)28(26,27)24(15-17-5-7-18(21)8-6-17)20(25)23-13-11-22(2)12-14-23/h3-10H,11-15H2,1-2H3
InChIKeyQANHQMIGROLQFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide (CAS 887196-97-6) – Core Identity and Procurement Baseline


N-(4-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide (CAS 887196-97-6, molecular formula C20H24ClN3O3S, MW 421.94 g/mol) is a synthetic piperazine-1-carboxamide derivative bearing 4-chlorobenzyl, 4-methyl, and tosyl (4-methylphenylsulfonyl) substituents . It is offered as a research chemical by select vendors but lacks peer-reviewed pharmacological, physicochemical, or toxicological characterization in any accessible primary literature or authoritative database [1]. Consequently, its baseline identity is limited to its InChI Key (QANHQMIGROLQFR-UHFFFAOYSA-N), IUPAC name, and molecular formula.

Why N-(4-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide Cannot Be Substituted by Generic Analogs


In the absence of any biological, pharmacological, or stability data for N-(4-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide, no evidence exists to support that it is functionally interchangeable with, or superior to, close structural analogs. Closely related piperazine-1-carboxamides (e.g., 4-methyl-N-tosylpiperazine-1-carboxamide, or 4-ethyl/2-chlorobenzyl variants) exhibit divergent biological activity profiles, with antimicrobial (MIC) and anticancer (IC50) endpoints varying by orders of magnitude depending on the exact substitution pattern [1]. For the target compound, the specific impact of the 4-chlorobenzyl group on target engagement, selectivity, solubility, or metabolic stability is completely uncharacterized. Generic substitution would therefore carry an unquantifiable risk of altered or absent bioactivity, making empirical verification mandatory.

Quantitative Evidence Guide for N-(4-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide Selection


Structural Differentiation from 4-Methyl-N-tosylpiperazine-1-carboxamide (Compound 11)

The target compound differs from the closest characterized analog, 4-methyl-N-tosylpiperazine-1-carboxamide (Compound 11), by the addition of a 4-chlorobenzyl group on the carboxamide nitrogen [1]. While Compound 11 was synthesized in 82% yield (mp 190–192 °C) and fully characterized (IR, 1H NMR, elemental analysis), the target compound's synthesis, purity, and physical properties are not reported in any peer-reviewed source, preventing any direct head-to-head comparison.

Medicinal Chemistry Structure-Activity Relationship Carboxamide Derivatives

Absence of Biological Activity Data for the Target Compound

No antimicrobial MIC, anticancer IC50, or enzyme inhibition data are available for N-(4-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide from any peer-reviewed journal, patent, or public database (PubChem, ChEMBL, BindingDB) [1]. In contrast, several structurally related carboxamides from the same study (e.g., compounds 13, 21, 22) demonstrated measurable anticancer activity: compound 13 showed IC50 = 62.4 µM (MCF-7) and 43.5 µM (HCT-116); compound 22 showed IC50 = 91.6 µM (MCF-7) [1]. The target compound's biological profile remains entirely unknown, making any selection decision unsupported by evidence.

Pharmacology Drug Discovery Biological Screening

Lack of In Silico ADME or Drug-Likeness Data

No in silico ADME, physicochemical property predictions (e.g., logP, solubility, Lipinski violations), or drug-likeness assessments have been reported for the target compound [1]. In contrast, the study by Green et al. computed these parameters for the active analogs (compounds 13, 21, 22) showing favorable drug-likeness and ADME profiles [1]. The target compound's developability profile is unknown.

Computational Chemistry ADME Prediction Drug-Likeness

Potential Application Scenarios for N-(4-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide Based on Structural Analogy


Exploratory Medicinal Chemistry – Novel Building Block for Custom Library Synthesis

The compound may serve as a building block for the synthesis of novel, proprietary piperazine-1-carboxamide libraries, particularly where a 4-chlorobenzyl substituent is desired to modulate lipophilicity or steric bulk. However, this application is speculative; no published synthetic protocols or yields are available for this specific compound [1].

Negative Control or Inactive Analog for TBD Series

If a suitable biological assay is established, the compound could be tested as a structural analog to determine the contribution of the 4-chlorobenzyl group to activity. This would require de novo synthesis and characterization, as no vendor provides analytically validated material with documented bioactivity [1].

Chemical Probe for Uncharacterized Target Engagement

Given the lack of any target annotation, the compound could be submitted to broad-panel screening (e.g., CEREP, Eurofins) to identify potential protein targets. This is a high-risk, high-cost endeavor with no guarantee of useful output [1].

Quote Request

Request a Quote for N-(4-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.